molecular formula C16H21NO B13939680 2-heptyl-3H-quinolin-4-one

2-heptyl-3H-quinolin-4-one

Cat. No.: B13939680
M. Wt: 243.34 g/mol
InChI Key: SLBMLYOTLUOJEH-UHFFFAOYSA-N
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Description

2-heptyl-3H-quinolin-4-one is a quinolone derivative that has garnered significant interest due to its diverse biological activities. This compound is known for its role in quorum sensing in bacteria, particularly in Pseudomonas aeruginosa, where it acts as a signaling molecule regulating the production of virulence factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptyl-3H-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with various reagents. One common method includes the hydroxylation of 2-heptyl-4-hydroxyquinoline using a mono-oxygenase enzyme . Another approach involves the reaction of 4-hydroxyquinolones with specific reagents to yield the desired quinolone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-heptyl-3H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-heptyl-3H-quinolin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other quinolone derivatives with potential pharmaceutical applications.

    Biology: In bacterial studies, it is used to investigate quorum sensing mechanisms and bacterial communication.

    Medicine: The compound’s role in regulating virulence factors makes it a target for developing new antimicrobial agents.

    Industry: It is used in the development of biofilm inhibitors and other antimicrobial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in quorum sensing and its ability to regulate multiple virulence factors in Pseudomonas aeruginosa. This makes it a valuable target for developing new antimicrobial strategies .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-heptyl-3H-quinolin-4-one

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-11H,2-6,9,12H2,1H3

InChI Key

SLBMLYOTLUOJEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1

Origin of Product

United States

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